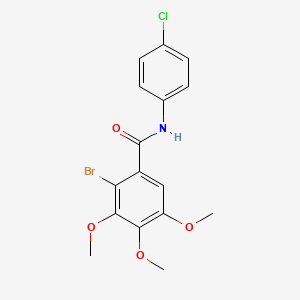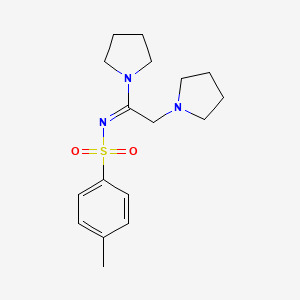
(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine, also known as DCDMA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DCDMA is a derivative of benzylamine and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems such as dopamine, serotonin, and norepinephrine. (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been shown to increase the release of these neurotransmitters and to inhibit their reuptake, leading to an increase in their concentration in the synaptic cleft. This can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of cell proliferation, and the induction of apoptosis. In vitro studies have shown that (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has also been shown to induce apoptosis in these cancer cells. In vivo studies have shown that (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine can reduce the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has several advantages as a research tool, including its ability to modulate neurotransmitter systems, its inhibitory effects on cell proliferation, and its potential as a drug candidate for the treatment of various diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine, including the investigation of its potential as a drug candidate for the treatment of various diseases, the exploration of its mechanism of action, and the development of new synthesis methods to improve its purity and yield. Additionally, further studies are needed to fully understand the potential toxicity of (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine and to explore its effects on other physiological systems.
Méthodes De Synthèse
(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine can be synthesized using various methods, including the reductive amination of 3,4-dichlorophenylacetone with 3,4-dimethoxybenzylamine. This method involves the reaction of the ketone group of 3,4-dichlorophenylacetone with the amine group of 3,4-dimethoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. In pharmacology, (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been studied for its effects on neurotransmitter systems such as dopamine, serotonin, and norepinephrine. In neuroscience, (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been investigated for its potential as a research tool to study the function of these neurotransmitter systems.
Propriétés
IUPAC Name |
3,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-19-14-6-3-10(7-15(14)20-2)9-18-11-4-5-12(16)13(17)8-11/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBFZFDBTFFTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(3,4-dimethoxybenzyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5795854.png)
![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5795857.png)

methanone](/img/structure/B5795877.png)
![1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5795883.png)
![N-(4-methyl-1-piperazinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5795889.png)





